Ethyl 6-bromo-5-methylpicolinate
CAS No.: 1807149-82-1
Cat. No.: VC5352699
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088
* For research use only. Not for human or veterinary use.

CAS No. | 1807149-82-1 |
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Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.088 |
IUPAC Name | ethyl 6-bromo-5-methylpyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | XDBUFRHHEUAYMY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC(=C(C=C1)C)Br |
Molecular Structure and Physicochemical Properties
Structural Characteristics
Ethyl 6-bromo-5-methylpicolinate belongs to the picolinic acid ester family. The pyridine core is functionalized with three substituents:
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A bromine atom at the 6th position, enhancing electrophilic reactivity.
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A methyl group at the 5th position, influencing steric and electronic properties.
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An ethyl ester at the 2nd position, facilitating solubility in organic solvents .
The compound’s IUPAC name is ethyl 6-bromo-5-methylpyridine-2-carboxylate, and its SMILES representation is CCOC(=O)C1=NC(=C(C=C1)C)Br
. X-ray crystallography of analogous bromopicolinates reveals planar pyridine rings with slight distortions due to substituent effects .
Physical and Chemical Data
Property | Value |
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CAS No. | 1807149-82-1 |
Molecular Weight | 244.088 g/mol |
Molecular Formula | C₉H₁₀BrNO₂ |
Purity Specifications | ≥95% (typical commercial grade) |
Storage Conditions | Cool, dry environment |
Solubility data remain unspecified in available literature, though its ester group suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
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Bromination of 5-Methylpicolinic Acid: Electrophilic aromatic substitution introduces bromine at the 6th position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
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Esterification: The carboxylic acid group at the 2nd position is converted to an ethyl ester via reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid) .
Yields and reaction conditions are often optimized to minimize byproducts, such as di-brominated derivatives or ester hydrolysis products.
Quality Control
Spectroscopic techniques ensure purity and structural fidelity:
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NMR Spectroscopy: Confirm substituent positions via characteristic shifts (e.g., deshielded pyridine protons near bromine).
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IR Spectroscopy: Identify ester carbonyl stretches (~1,720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
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Mass Spectrometry: Validate molecular weight through peaks at m/z 244 (M⁺) .
Applications in Scientific Research
Pharmaceutical Intermediate
Ethyl 6-bromo-5-methylpicolinate is a precursor in synthesizing bioactive molecules. For example, it is utilized in indole derivatives targeting epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors . These compounds show promise in oncology by regulating gene expression pathways .
Coordination Chemistry
The pyridine nitrogen and ester carbonyl groups act as ligands for metal ions. Analogous bromopicolinates form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are studied for catalytic and magnetic properties .
Agrochemical Development
Brominated pyridines are leveraged in pesticide design due to their bioactivity. The methyl and ester groups enhance lipid solubility, improving membrane permeability in target organisms .
Related Compounds and Derivatives
5-Bromopicolinic Acid
This analog lacks the ethyl ester group and serves as a ligand in metal-organic frameworks (MOFs). Its crystal structure (triclinic, P1̄ space group) reveals hydrogen-bonded dimers stabilized by water molecules .
Methyl-5-Bromo-6-Methylpicolinate
A methyl ester variant with similar reactivity, used in cross-coupling reactions for functionalized heterocycles .
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